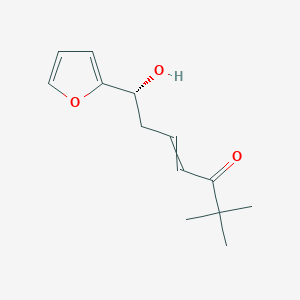
(7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one is a complex organic compound characterized by the presence of a furan ring, a hydroxy group, and a heptenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Heptenone Backbone: This can be achieved through aldol condensation reactions involving suitable aldehydes and ketones under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Diels-Alder reaction between a suitable diene and dienophile.
Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorination using chlorine gas.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride, chlorine gas in chloroform.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
(7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxy group and furan ring play crucial roles in its binding to enzymes and receptors, leading to modulation of biological activities. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one: shares similarities with other furan-containing compounds and hydroxyheptenones.
Furan-2-carboxylic acid: Similar furan ring but different functional groups.
2,2-Dimethylhept-4-en-3-one: Similar heptenone backbone but lacks the furan ring and hydroxy group.
Uniqueness
- The combination of a furan ring, hydroxy group, and heptenone backbone in this compound makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical reactivity and potential applications.
Properties
CAS No. |
821775-52-4 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(7R)-7-(furan-2-yl)-7-hydroxy-2,2-dimethylhept-4-en-3-one |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)12(15)8-4-6-10(14)11-7-5-9-16-11/h4-5,7-10,14H,6H2,1-3H3/t10-/m1/s1 |
InChI Key |
PPSZVBVHCSXSGS-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)C=CC[C@H](C1=CC=CO1)O |
Canonical SMILES |
CC(C)(C)C(=O)C=CCC(C1=CC=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


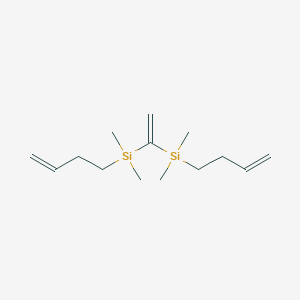
![Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]-](/img/structure/B14211989.png)
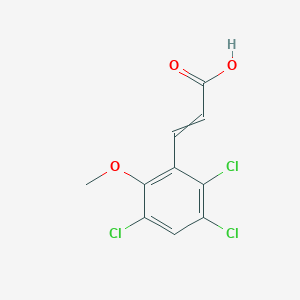
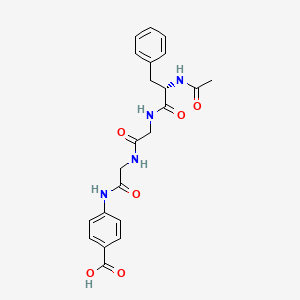
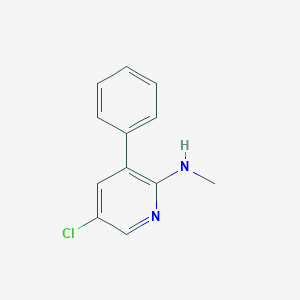
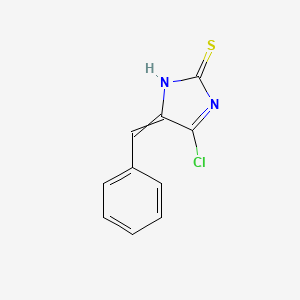
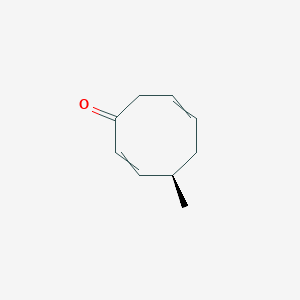
![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)
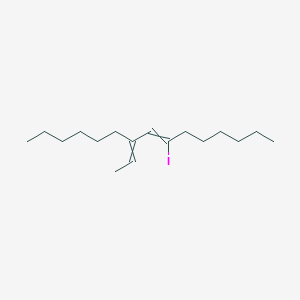

![Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B14212057.png)
![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)

